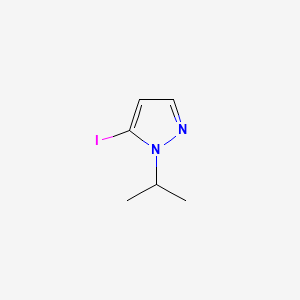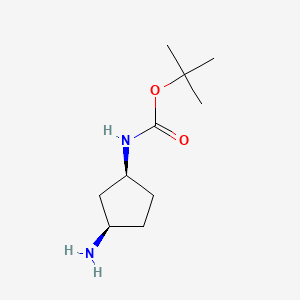
(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopentane ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and facilitates its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Amino Group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selectivity.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group remains intact during subsequent reactions.
Industrial Production Methods
Industrial production of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used.
Major Products Formed
Substitution Reactions: Substituted cyclopentane derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide or amide bond-containing compounds.
Scientific Research Applications
(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The Boc protecting group ensures that the compound remains stable and can be selectively deprotected to reveal the active amine group when needed.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-Amino-1-(carbobenzyloxyamino)cyclopentane: Similar structure but with a carbobenzyloxy protecting group instead of Boc.
(1S,3R)-3-Amino-1-(acetylamino)cyclopentane: Similar structure but with an acetyl protecting group.
(1S,3R)-3-Amino-1-(benzylamino)cyclopentane: Similar structure but with a benzyl protecting group.
Uniqueness
(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane is unique due to its Boc protecting group, which provides enhanced stability and ease of removal under mild conditions. This makes it particularly useful in synthetic applications where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454709-98-9 |
Source


|
| Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
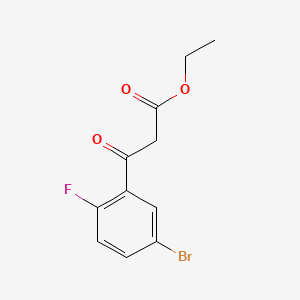
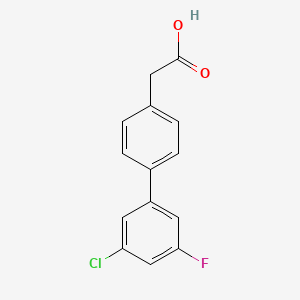

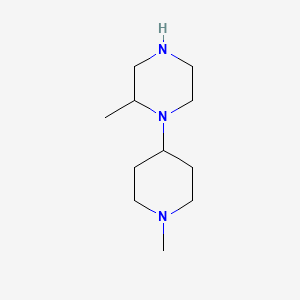
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

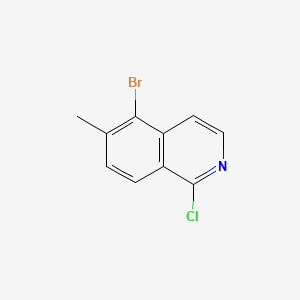


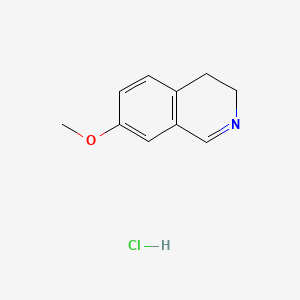
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)

